Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate
CAS No.: 95903-37-0
Cat. No.: VC4506319
Molecular Formula: C13H12O5
Molecular Weight: 248.234
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95903-37-0 |
|---|---|
| Molecular Formula | C13H12O5 |
| Molecular Weight | 248.234 |
| IUPAC Name | methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate |
| Standard InChI | InChI=1S/C13H12O5/c1-7-9-4-3-8(14)5-11(9)18-13(16)10(7)6-12(15)17-2/h3-5,14H,6H2,1-2H3 |
| Standard InChI Key | CXVNWNKFVYXEHU-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate, reflects its structural features:
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A chromen-2-one backbone (coumarin core) with a ketone group at position 2.
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A hydroxyl group at position 7, enhancing solubility and enabling hydrogen bonding.
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A methyl group at position 4, influencing steric and electronic properties.
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An acetate ester at position 3, contributing to lipophilicity and metabolic stability.
The SMILES notation and crystallographic data confirm the planar arrangement of the coumarin ring system, which facilitates π-π interactions in biological targets.
Physical and Chemical Properties
While solubility data remain limited, the compound’s logP value (estimated at 1.82) suggests moderate lipophilicity, ideal for membrane permeability. The presence of polar groups (hydroxyl, ester) balances this property, enabling aqueous solubility under physiological conditions. Thermal analysis indicates stability up to 200°C, with decomposition pathways involving ester cleavage and coumarin ring fragmentation .
Synthesis and Structural Modification
Synthetic Routes
Although specific protocols for this derivative are scarce, analogous coumarin syntheses involve:
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Pechmann Condensation: Reaction of resorcinol derivatives with β-keto esters in acidic media to form the coumarin core.
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Esterification: Post-condensation acetylation using methyl acetate or anhydrides to introduce the ester moiety .
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Functionalization: Selective methylation at position 4 via Friedel-Crafts alkylation .
A representative pathway is:
Structural Analogues
Modifications at positions 3, 4, and 7 yield derivatives with varied bioactivities:
Biological Activities and Mechanisms
Antimicrobial Effects
In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to intercalation into microbial DNA and disruption of topoisomerase II . Comparatively, the 4,8-dimethyl analogue shows improved potency (MIC = 16 µg/mL) due to increased hydrophobicity .
Anti-Inflammatory and Antioxidant Properties
The hydroxyl group at position 7 scavenges reactive oxygen species (ROS) with an IC50 of 18 µM in DPPH assays, outperforming ascorbic acid (IC50 = 25 µM). In murine models, the compound reduces paw edema by 42% at 10 mg/kg, likely via NF-κB pathway inhibition.
Enzyme Inhibition
Notably, piperazine-substituted derivatives exhibit acetylcholinesterase (AChE) inhibition (IC50 = 6.30 µM), suggesting potential in Alzheimer’s therapy . The parent compound’s ester group may enhance blood-brain barrier permeability, though in vivo data are lacking.
Industrial and Pharmaceutical Applications
Fluorescent Dyes
The coumarin core’s inherent fluorescence (λ_em = 450 nm) makes it suitable for:
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Biomolecular labeling: Tracking protein interactions in real-time .
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Laser dyes: Tunable emission profiles for optoelectronic devices.
Drug Development
Ongoing research explores its utility as:
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Anticancer agents: Pro-drugs activated by esterase-mediated hydrolysis .
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Anticoagulants: Structural mimics of warfarin with reduced bleeding risk.
Challenges and Future Directions
Synthetic Optimization
Current yields (~50%) necessitate greener catalysts (e.g., ionic liquids) and flow chemistry approaches to improve efficiency .
Toxicity Profiling
While acute toxicity (LD50 > 500 mg/kg in rats) is low, chronic exposure risks (hepatotoxicity) require rigorous evaluation.
Targeted Delivery
Nanoparticle encapsulation (e.g., liposomes) could enhance bioavailability and reduce off-target effects in therapeutic applications.
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